molecular formula C15H12ClFN2O2 B15018503 N'-[(E)-(3-chlorophenyl)methylidene]-2-(4-fluorophenoxy)acetohydrazide

N'-[(E)-(3-chlorophenyl)methylidene]-2-(4-fluorophenoxy)acetohydrazide

Cat. No.: B15018503
M. Wt: 306.72 g/mol
InChI Key: QCRBHIPVNXBWOI-GIJQJNRQSA-N
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Description

N’-[(E)-(3-chlorophenyl)methylidene]-2-(4-fluorophenoxy)acetohydrazide is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a chlorophenyl group, a fluorophenoxy group, and an acetohydrazide moiety, making it a subject of interest in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-chlorophenyl)methylidene]-2-(4-fluorophenoxy)acetohydrazide typically involves the condensation of 3-chlorobenzaldehyde with 2-(4-fluorophenoxy)acetohydrazide. The reaction is carried out under reflux conditions in the presence of an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of N’-[(E)-(3-chlorophenyl)methylidene]-2-(4-fluorophenoxy)acetohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-chlorophenyl)methylidene]-2-(4-fluorophenoxy)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-[(E)-(3-chlorophenyl)methylidene]-2-(4-fluorophenoxy)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-chlorophenyl)methylidene]-2-(4-fluorophenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(3-chlorophenyl)methylidene]-2-(4-fluorophenoxy)acetohydrazide stands out due to the presence of both chlorophenyl and fluorophenoxy groups, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C15H12ClFN2O2

Molecular Weight

306.72 g/mol

IUPAC Name

N-[(E)-(3-chlorophenyl)methylideneamino]-2-(4-fluorophenoxy)acetamide

InChI

InChI=1S/C15H12ClFN2O2/c16-12-3-1-2-11(8-12)9-18-19-15(20)10-21-14-6-4-13(17)5-7-14/h1-9H,10H2,(H,19,20)/b18-9+

InChI Key

QCRBHIPVNXBWOI-GIJQJNRQSA-N

Isomeric SMILES

C1=CC(=CC(=C1)Cl)/C=N/NC(=O)COC2=CC=C(C=C2)F

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=NNC(=O)COC2=CC=C(C=C2)F

Origin of Product

United States

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